ON1231320
Description
ON1231320 (CAS: 1312471-39-8) is a highly selective polo-like kinase 2 (PLK2) inhibitor with an IC50 of 0.31 µM. It belongs to the arylsulfonyl pyrido-pyrimidinone class and exhibits potent antitumor activity by blocking cell cycle progression at the G2/M phase and inducing apoptosis via cleaved PARP upregulation . Preclinical studies demonstrate its efficacy in glioma, breast, and ovarian cancer models. In vivo, 50–75 mg/kg doses reduced tumor growth by up to 86.5% in xenograft models without significant toxicity .
Propriétés
Numéro CAS |
131247-39-8 |
|---|---|
Formule moléculaire |
C22H15F2N5O3S |
Poids moléculaire |
467.4508 |
Nom IUPAC |
2-((1H-indol-5-yl)amino)-6-((2,4-difluorophenyl)sulfonyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one |
InChI |
InChI=1S/C22H15F2N5O3S/c1-29-20-13(9-19(21(29)30)33(31,32)18-5-2-14(23)10-16(18)24)11-26-22(28-20)27-15-3-4-17-12(8-15)6-7-25-17/h2-11,25H,1H3,(H,26,27,28) |
Clé InChI |
ZEHBZHZMQSHZFI-UHFFFAOYSA-N |
SMILES |
C1=CC(F)=CC(F)=C1S(=O)(=O)C1=CC2=CN=C(NC3=CC=C4NC=CC4=C3)N=C2N(C)C1=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
ON1231320; ON-1231320; ON 1231320; GBO-006; GBO006; GBO 006. |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ON1231320 involves the preparation of an arylsulfonyl pyrido-pyrimidinone core structure. The key steps include:
- Formation of the pyrido-pyrimidinone ring system.
- Introduction of the arylsulfonyl group.
- Final purification to achieve high purity.
Industrial Production Methods: Industrial production of ON1231320 follows similar synthetic routes but on a larger scale. The process involves:
- Optimization of reaction conditions to maximize yield.
- Use of industrial-grade solvents and reagents.
- Implementation of purification techniques such as crystallization and chromatography to ensure product purity .
Analyse Des Réactions Chimiques
Types of Reactions: ON1231320 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can occur at specific positions on the pyrido-pyrimidinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions include various derivatives of ON1231320 with modified functional groups, which can be used for further research and development .
Applications De Recherche Scientifique
ON1231320 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of PLK2 in cell cycle regulation and mitosis.
Biology: Investigated for its effects on cell proliferation, apoptosis, and tumor growth inhibition.
Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in tumors that overexpress PLK2.
Industry: Utilized in the development of new anticancer drugs and as a reference compound in pharmaceutical research .
Mécanisme D'action
ON1231320 exerts its effects by specifically inhibiting PLK2, a kinase involved in the regulation of centriole duplication and cell cycle progression. The inhibition of PLK2 leads to the arrest of the cell cycle in the G2/M phase, causing mitotic catastrophe and apoptosis. The compound does not significantly inhibit other polo-like kinases such as PLK1, PLK3, and PLK4, highlighting its specificity .
Comparaison Avec Des Composés Similaires
Selectivity and Target Profiles
ON1231320 vs. TC-S 7005 (PLK2 Inhibitor):
ON1231320 vs. MLN0905 (PLK1 Inhibitor):
- MLN0905: Targets PLK1 (IC50 = 2 nM), a kinase frequently overexpressed in cancers like breast and leukemia. However, PLK1 inhibition is associated with toxicity due to its role in normal cell division .
- ON1231320 : Avoids PLK1-related toxicity by selectively targeting PLK2, making it safer for prolonged use .
ON1231320 vs. CFI-400945 (PLK4 Inhibitor):
Mechanisms of Action
- Apoptosis Induction : ON1231320 uniquely upregulates cleaved PARP, a hallmark of apoptosis, in glioma cells (U251MG, U87MG) at 100–200 nM doses .
- Cell Cycle Arrest : Unlike HMN-176 (PLK1 inhibitor), which disrupts centrosome dynamics, ON1231320 directly blocks G2/M transition without affecting tubulin polymerization .
Preclinical and Clinical Data
| Compound | Target | IC50/Ki | Key Cancer Models | Advantages | Limitations |
|---|---|---|---|---|---|
| ON1231320 | PLK2 | 0.31 µM | Glioma, Breast, Ovarian | High selectivity; low toxicity | Limited oral bioavailability |
| TC-S 7005 | PLK2 | 4 nM | N/A | High potency | Sparse in vivo data |
| MLN0905 | PLK1 | 2 nM | Leukemia, Solid Tumors | Broad applicability | Toxicity risks |
| CFI-400945 | PLK4 | 0.26 nM | Colon, Breast | Oral administration | Limited efficacy in glioblastoma |
Therapeutic Potential
- ON1231320: Shows promise in glioblastoma multiforme (GBM), where PLK2 overexpression correlates with poor prognosis. It also reverses drug resistance in prostate cancer models .
- TC-S 7005 : Potent PLK2 inhibition but lacks evidence in combination therapies or resistant cancers.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
